molecular formula C23H28OSi2 B12612926 Methyl(diphenyl){phenyl[(trimethylsilyl)oxy]methyl}silane CAS No. 648428-55-1

Methyl(diphenyl){phenyl[(trimethylsilyl)oxy]methyl}silane

Cat. No.: B12612926
CAS No.: 648428-55-1
M. Wt: 376.6 g/mol
InChI Key: CGRZLQURGGLJRY-UHFFFAOYSA-N
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Description

Methyl(diphenyl){phenyl[(trimethylsilyl)oxy]methyl}silane is an organosilicon compound characterized by the presence of a trimethylsilyl group, phenyl groups, and a methyl group attached to silicon. This compound is notable for its unique structural features and its applications in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(diphenyl){phenyl[(trimethylsilyl)oxy]methyl}silane typically involves the reaction of trimethylsilyl chloride with diphenylmethylsilane in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The reaction can be represented as follows:

(C6H5)2SiH+ClSi(CH3)3(C6H5)2SiCH2OSi(CH3)3\text{(C}_6\text{H}_5)_2\text{SiH} + \text{ClSi(CH}_3)_3 \rightarrow \text{(C}_6\text{H}_5)_2\text{SiCH}_2\text{OSi(CH}_3)_3 (C6​H5​)2​SiH+ClSi(CH3​)3​→(C6​H5​)2​SiCH2​OSi(CH3​)3​

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl(diphenyl){phenyl[(trimethylsilyl)oxy]methyl}silane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can lead to the formation of silanes with different substituents.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Hydride donors like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Halogenating agents like chlorine or bromine can be used to replace the trimethylsilyl group.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Various silanes with different substituents.

    Substitution: Halogenated silanes or other substituted silanes.

Scientific Research Applications

Methyl(diphenyl){phenyl[(trimethylsilyl)oxy]methyl}silane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of advanced materials such as silicones and polymers with unique properties.

Mechanism of Action

The mechanism by which Methyl(diphenyl){phenyl[(trimethylsilyl)oxy]methyl}silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The trimethylsilyl group provides steric protection, enhancing the stability of the compound. The phenyl groups contribute to the compound’s reactivity by facilitating interactions with other molecules. The overall mechanism involves the formation and cleavage of silicon-carbon and silicon-oxygen bonds, which are crucial for the compound’s reactivity and applications.

Comparison with Similar Compounds

Similar Compounds

    Diphenylsilane: Similar structure but lacks the trimethylsilyl group.

    Triphenylsilane: Contains three phenyl groups attached to silicon.

    Trimethylsilyl chloride: Contains a trimethylsilyl group but lacks the phenyl groups.

Uniqueness

Methyl(diphenyl){phenyl[(trimethylsilyl)oxy]methyl}silane is unique due to the presence of both trimethylsilyl and phenyl groups, which confer distinct reactivity and stability. This combination of functional groups makes it particularly useful in applications requiring both stability and reactivity, such as in the synthesis of complex organic molecules and advanced materials.

Properties

CAS No.

648428-55-1

Molecular Formula

C23H28OSi2

Molecular Weight

376.6 g/mol

IUPAC Name

trimethyl-[[methyl(diphenyl)silyl]-phenylmethoxy]silane

InChI

InChI=1S/C23H28OSi2/c1-25(2,3)24-23(20-14-8-5-9-15-20)26(4,21-16-10-6-11-17-21)22-18-12-7-13-19-22/h5-19,23H,1-4H3

InChI Key

CGRZLQURGGLJRY-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC(C1=CC=CC=C1)[Si](C)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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